2-chloro-N,N-dipropylisonicotinamide
Description
2-Chloro-N,N-dipropylisonicotinamide is a substituted nicotinamide derivative featuring a pyridine ring with a chlorine atom at the 2-position and a dipropylamide group at the adjacent position. The compound’s structure suggests applications in agrochemicals or pharmaceuticals, given the bioactivity of related chloroamides and nicotinamide derivatives.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-chloro-N,N-dipropylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-7-15(8-4-2)12(16)10-5-6-14-11(13)9-10/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
XJTAJPXZSQYWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Chloro-N,N-Diisopropylnicotinamide
Key Differences :
- Substituent Position: The chlorine atom is at the 6-position on the pyridine ring (vs.
- Alkyl Groups : Diisopropylamide (branched) vs. dipropylamide (linear), impacting steric bulk and solubility.
- Physicochemical Properties :
Biological Relevance : Pyridine carboxamides are often explored as enzyme inhibitors or receptor modulators. The diisopropyl group may enhance lipophilicity compared to dipropyl, affecting membrane permeability.
2-Chloro-N,N-Diethylacetamide
Key Differences :
- Core Structure : Acetamide backbone (flexible) vs. nicotinamide (aromatic pyridine ring).
- Applications: Used in synthesizing hypnotic phenyl acetate derivatives ().
- Reactivity : The chloroacetamide group is more electrophilic, enabling nucleophilic substitutions (e.g., in drug synthesis).
2-Chloro-N,N,N-Trialkylethanaminium Salts
Key Differences :
2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}-N-Isopropylacetamide
Key Differences :
- Substituent Diversity : Dual chloro groups (aromatic and aliphatic) may influence dual-target activity ().
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Melting Point (°C) | Key Hazards |
|---|---|---|---|---|---|
| 6-Chloro-N,N-diisopropylnicotinamide | Pyridine carboxamide | 6-Cl, N,N-diisopropyl | C₁₂H₁₇ClN₂O | 129–131 | H302, H315, H319 |
| 2-Chloro-N,N-diethylacetamide | Acetamide | 2-Cl, N,N-diethyl | C₆H₁₁ClN₂O | Not reported | Not specified |
| 2-Chloro-N,N-dimethylpropylamine HCl | Alkylamine | 2-Cl, N,N-dimethyl, propyl | C₅H₁₃Cl₂N | 187–190 | H315, H319, H335 |
| 2-Chloro-N,N-dipropylisonicotinamide* | Pyridine carboxamide | 2-Cl, N,N-dipropyl | C₁₂H₁₇ClN₂O | Predicted 120–140 | Likely H302, H315 |
*Hypothetical data inferred from analogs.
Research Findings and Implications
- Positional Isomerism : Chlorine at the 2-position (pyridine) vs. 6-position alters electronic effects. For example, 2-substitution may enhance hydrogen bonding with biological targets compared to 6-substitution .
- Alkyl Group Impact : Dipropylamide (linear) vs. diisopropylamide (branched) affects steric hindrance and solubility. Linear chains may improve crystallinity, as seen in higher melting points of dipropyl analogs .
- Safety Profile : Chlorinated amines/amides consistently show irritant properties (skin, eyes, respiratory), necessitating careful handling .
Preparation Methods
Chlorination of Pyridine Derivatives
- Chlorination is commonly performed using chlorine gas or other chlorinating agents under controlled temperature and anhydrous conditions to avoid side reactions and improve selectivity.
- According to a Chinese patent (CN1033378A), chlorination of N,N-dimethyl allylamine derivatives is efficiently done by first salifying with dry hydrogen chloride gas in an anhydrous non-polar organic solvent (e.g., 1,2-dichloroethane), followed by chlorination with dry chlorine gas at low temperatures (-5 to 35 °C). This method improves yield and purity while minimizing side reactions and corrosion.
- Solvents such as halogenated hydrocarbons (1,2-dichloroethane preferred for solubility and cost), ethers, sulfoxides, and amides (e.g., dimethylformamide) are suitable for these chlorination reactions.
- The endpoint of chlorination is monitored by solution pH (~2) and disappearance of white smoke (HCl), with color change and permanganate titration (0.1 N KMnO4) used to confirm completion.
Application to this compound
- By analogy, chlorination of the isonicotinamide ring at the 2-position can be achieved under similar conditions.
- The presence of the amide and N,N-dipropyl substituents requires mild conditions to prevent hydrolysis or over-chlorination.
- The chlorination step likely precedes or follows amide formation depending on substrate stability.
N,N-Dipropylation and Amide Formation
Alkylation of Amines
- Alkylation of secondary amines to form tertiary amines or quaternary ammonium salts is commonly performed via alkyl halides.
- A study from Palacky University (ARKIVOC 2009) describes the preparation of 2-chloro-N,N,N-trialkylethanaminium salts by alkylation of 2-chloro-N,N-dialkylethanamines with iodoalkanes in acetone/diethyl ether at ambient temperature over 72 hours.
- For N,N-dipropyl derivatives, the dialkylamine precursor can be alkylated with propyl iodide or bromide under similar conditions.
- Steric hindrance can affect reaction rates; higher temperatures may be required for bulky alkyl groups, but care must be taken to avoid side reactions such as cyclization.
Purification and Yield Optimization
- The chlorinated amide hydrochloride salts can be purified by aqueous extraction, neutralization with NaOH to pH ≥ 9, and separation of organic layers.
- Recovered solvents such as 1,2-dichloroethane can be recycled without treatment, improving process sustainability.
- Yields reported for related chlorinated dialkylated amines are in the range of 90-95% with high purity (>94% by content analysis).
- Reaction times can be shortened by controlling the addition rates of HCl and chlorine gases and maintaining optimal temperature (preferably -5 to 35 °C).
Summary Data Table of Preparation Parameters
Research Findings and Considerations
- The chlorination method using dry hydrogen chloride and chlorine gases in anhydrous solvents significantly improves the reaction rate and product purity while reducing side reactions and equipment corrosion compared to traditional methods using chloroform or other halogenated solvents.
- Alkylation methods for N,N-dialkylamines to trialkylammonium salts provide insights into steric and electronic effects relevant to N,N-dipropyl substitutions, with reaction conditions needing optimization for bulky groups.
- The choice of solvent and temperature control is critical for balancing reactivity and selectivity during chlorination and alkylation steps.
- Analytical standards prepared by these methods facilitate monitoring of these compounds in various contexts, including chemical safety and regulatory compliance.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-chloro-N,N-dipropylisonicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-chloroisonicotinoyl chloride with dipropylamine in anhydrous solvents (e.g., dichloromethane or THF). Catalysts like triethylamine or DMAP may enhance reactivity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side products (e.g., hydrolysis to nicotinic acid derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers analytically characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify propyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 8.0–8.5 ppm). Carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks. High-resolution MS validates molecular formula (C₁₁H₁₅ClN₂O).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in herbicidal assays for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a logarithmic concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetolactate synthase). Compare binding affinities of active vs. inactive analogs to resolve mechanistic inconsistencies .
- Metabolite Profiling : LC-MS/MS can detect degradation products or competing metabolic pathways in plant models that may explain variability .
Q. How can factorial design optimize reaction conditions for synthesizing novel this compound analogs?
- Methodological Answer :
- Variables : Temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0–10 mol%).
- Design : Use a 2³ full factorial design to evaluate main effects and interactions. Response variables include yield and purity.
- Analysis : ANOVA identifies significant factors. For example, high solvent polarity (DMF) may improve solubility but increase side reactions at elevated temperatures .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies of this compound in agrochemical research?
- Methodological Answer :
- Hansch Analysis : Correlate logP values and electronic parameters (Hammett σ) with herbicidal activity. Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic fields to bioactivity, guiding substitutions at the propyl or chloro positions .
- Free-Wilson Approach : Decompose activity contributions of individual substituents (e.g., propyl chain length) in combinatorial libraries .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?
- Methodological Answer :
- Bioavailability Studies : Measure plasma/tissue concentrations via HPLC to assess pharmacokinetic barriers (e.g., poor absorption).
- Enzyme Inhibition Assays : Compare target inhibition in isolated enzymes vs. whole-plant systems to identify off-target effects.
- Environmental Controls : Standardize soil pH, moisture, and microbial activity in greenhouse trials to reduce confounding variables .
Theoretical and Methodological Frameworks
Q. What role do conceptual frameworks play in designing mechanistic studies for chloro-nicotinamide derivatives?
- Methodological Answer :
- Mechanistic Hypotheses : Link bioactivity to known biochemical pathways (e.g., photosynthesis inhibition or auxin mimicry).
- Kinetic Modeling : Use Michaelis-Menten kinetics to quantify enzyme inhibition constants (Kᵢ) and validate competitive/non-competitive modes .
- Cross-Disciplinary Integration : Incorporate principles from organic chemistry (reactivity), biochemistry (target binding), and agronomy (field efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
